molecular formula C23H22ClFN4O2S B2695026 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1357783-33-5

5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2695026
CAS No.: 1357783-33-5
M. Wt: 472.96
InChI Key: QRQFAKONORNXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-d]pyrimidin-7(6H)-one family, a class of nitrogen-containing heterocycles with demonstrated pharmacological relevance. Its structure features:

  • Core: A pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold, which provides a planar aromatic system conducive to interactions with biological targets such as kinases or phosphodiesterases.
  • Position 1: An ethyl group, enhancing lipophilicity and metabolic stability. Position 6: A 2-methoxybenzyl moiety, contributing to π-π stacking and modulating solubility. Position 3: A methyl group, providing steric stabilization.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2S/c1-4-29-21-20(14(2)27-29)26-23(32-13-16-17(24)9-7-10-18(16)25)28(22(21)30)12-15-8-5-6-11-19(15)31-3/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQFAKONORNXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves multiple steps, starting with the preparation of key intermediates such as 2-chloro-6-fluorobenzyl chloride and 2-methoxybenzyl chloride. These intermediates undergo nucleophilic substitution reactions with thiol and amine groups to form the desired compound. The reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro-6-fluorobenzyl and 3-methyl substituents enable nucleophilic substitution under controlled conditions.

Reaction TypeConditionsOutcomeReference
Chloro displacement K₂CO₃, DMF, 25°C, 8 hReplacement of Cl with amines/thiols, yielding derivatives with altered bioactivity
Fluoro displacement CuI, DIPEA, DMSO, 100°C, 12 hFluorine substitution with alkoxy groups or aryl rings
  • Example : Reaction with piperidine in DMF replaces the chloro group, forming a secondary amine derivative.

  • Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups (e.g., F, CF₃) .

Oxidation of Thioether to Sulfone/Sulfoxide

The thioether (-S-) group undergoes oxidation to sulfone or sulfoxide, enhancing polarity and metabolic stability.

Oxidizing AgentConditionsProductYieldReference
mCPBA CH₂Cl₂, 0°C → RT, 2 hSulfoxide (R-SO-R)85%
H₂O₂, AcOH 60°C, 6 hSulfone (R-SO₂-R)72%
  • Applications : Sulfone derivatives show improved kinase inhibition (e.g., CCR2/CCR5 antagonists) .

Alkylation/Acylation of Pyrazole Nitrogen

The 1-ethyl and 6-(2-methoxybenzyl) groups undergo further alkylation or acylation at the pyrazole nitrogen.

ReagentConditionsProductYieldReference
Acetyl chloride Pyridine, reflux, 2 hN-acetylated derivative90%
Benzyl bromide K₂CO₃, DMF, 80°C, 4 hN-benzylated analog78%
  • Impact : Alkylation modulates solubility and target binding .

Cyclization and Ring-Opening Reactions

The pyrazolo[4,3-d]pyrimidinone core participates in cyclization to form fused heterocycles.

Reaction TypeConditionsOutcomeReference
Microwave cyclization BMIM-PF6, 200°C, 15 minTriazolopyrimidinone derivatives (e.g., kinase inhibitors)
Acid-mediated H₃PO₄, EtOH, reflux, 3 hRing-opened intermediates for further functionalization
  • Key observation : Microwave irradiation reduces reaction time from hours to minutes .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic substituents.

Reaction TypeConditionsOutcomeReference
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives with enhanced π-stacking interactions
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, tolueneIntroduction of amino groups at the pyrimidine position
  • Applications : Tailored derivatives for DNA polymerase IIIC inhibition .

Hydrolysis and Esterification

The ethyl ester and methoxybenzyl groups undergo hydrolysis or transesterification.

Reaction TypeConditionsOutcomeReference
Acid hydrolysis HCl (6M), THF, 60°C, 12 hCarboxylic acid derivative
Enzymatic hydrolysis Lipase, pH 7.4, 37°CChiral resolution of racemic mixtures

Photochemical Reactions

UV-induced reactions modify the thioether and pyrimidine moieties.

Reaction TypeConditionsOutcomeReference
UV irradiation 254 nm, CH₃CN, 6 hFormation of sulfenamide via radical intermediates

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against HIV-1. A study highlighted that compounds similar to 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one showed picomolar activity against wild-type HIV-1 strains. The presence of the 2-chloro-6-fluoro substitution was crucial for enhancing antiviral efficacy, making it a candidate for further development in HIV therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies have shown that pyrazolo[4,3-d]pyrimidine derivatives can exhibit broad-spectrum antimicrobial effects. The thioether linkage in the structure is believed to enhance these properties by improving the interaction with microbial targets .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of similar pyrazolo compounds. The introduction of various substituents has been shown to modulate their anti-inflammatory activity significantly. For instance, certain derivatives demonstrated effective inhibition of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Pyrazolo[4,3-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the thioether group and other substituents is accomplished through nucleophilic substitution methods.
  • Purification and Characterization : Final products are purified using techniques such as recrystallization or chromatography and characterized using NMR and mass spectrometry to confirm their structure.

Case Studies

Study ReferenceFocus AreaFindings
Antiviral ActivityDemonstrated picomolar activity against HIV-1 strains with specific substitutions enhancing efficacy.
Antimicrobial PropertiesExhibited broad-spectrum antimicrobial effects; thioether linkage enhances interaction with microbial targets.
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines observed; potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Research Implications and Gaps

  • Activity Prediction : The target compound’s combination of sulfur, halogens, and methoxy groups may synergize for kinase inhibition, but empirical validation is needed.
  • Synthetic Challenges : Steric hindrance from the 2-methoxybenzyl group may require tailored reaction conditions, as seen in ’s triazolo derivatives .
  • Comparative Data Limitations : Direct pharmacological data (e.g., IC50, solubility) for the target compound are absent in the provided evidence, necessitating further experimental studies.

Biological Activity

The compound 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one belongs to a class of pyrazolo-pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that pyrazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL, demonstrating their potential as antibacterial agents .

Compound TypeMIC (μg/mL)Target Organisms
Pyrazolo-pyrimidine Derivatives0.125 - 8Staphylococcus aureus, E. coli

Anti-inflammatory Activity

The compound's anti-inflammatory properties are noteworthy. Similar derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. For example, certain pyrazolo-pyrimidines showed IC50 values of approximately 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

Compound TypeIC50 (μmol)Target Enzyme
Pyrazolo-pyrimidine Derivatives0.04COX-2

Anticancer Activity

Emerging research suggests that pyrazolo-pyrimidine derivatives may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The structure of the compound plays a crucial role in its efficacy against cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo-pyrimidine derivatives is highly influenced by their chemical structure. Modifications at specific positions on the pyrazole and pyrimidine rings can enhance or diminish activity:

  • Substituents on the Benzyl Group : The presence of electron-withdrawing groups (like Cl and F) has been shown to improve antimicrobial potency.
  • Alkyl Chain Length : Variations in the length of alkyl chains attached to the nitrogen atoms can significantly affect biological activity.
  • Methoxy Substitution : The introduction of methoxy groups has been associated with enhanced anti-inflammatory effects.

Case Study 1: Antibacterial Efficacy

A study evaluated a series of pyrazolo-pyrimidine derivatives for their antibacterial activity against MRSA and E. coli. The compound similar to our target exhibited an MIC of 0.68 μM against MRSA, outperforming traditional antibiotics like vancomycin .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models in rats, a related pyrazolo-pyrimidine demonstrated significant reduction in paw edema comparable to indomethacin, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic routes are recommended for constructing the pyrazolo[4,3-d]pyrimidin-7(6H)-one core of this compound?

Methodological Answer:
The pyrazolo-pyrimidine core can be synthesized via cyclization reactions using sulfur and nitrogen sources. For example:

Thiadiazole Ring Formation : Start with precursors like 5-bromo-6-alkyl-pyrimidin-2,4(1H,3H)-diones, and perform bromination followed by condensation with dithizone under phosphoryl chloride (POCl₃) catalysis .

Pyrazole-Pyrimidine Fusion : Use a multi-step approach involving:

  • Alkylation of pyrimidine intermediates with chloro/fluoro-benzyl thiols.
  • Cyclization under acidic or thermal conditions to form the fused pyrazolo-pyrimidine system, as seen in analogous fluorobenzamide derivatives .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions, as demonstrated for triazolo-pyrimidinone analogs .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Analyze chemical shifts for benzyl, thioether, and methoxy groups (e.g., δ ~2.5 ppm for SCH₂, δ ~3.8 ppm for OCH₃).
    • FTIR : Identify key functional groups (e.g., C-F stretch ~1100 cm⁻¹, C=S ~600 cm⁻¹) .
  • HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z ~550–600) .

Advanced: How can reaction conditions be optimized to improve yield during the introduction of the 2-chloro-6-fluorobenzylthio group?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables:
    • Solvent Polarity : Compare DMF (polar aprotic) vs. THF (less polar).
    • Temperature : Screen 60–100°C to balance reaction rate and side-product formation.
    • Catalyst : Test bases like K₂CO₃ or DBU for deprotonation efficiency .
  • Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track thiolate intermediate formation and adjust conditions dynamically .

Advanced: What strategies mitigate contradictions in biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential CYP450 metabolism .
  • Target Validation : Apply CRISPR/Cas9 knockout models to confirm on-target vs. off-target effects (e.g., kinase inhibition vs. epigenetic modulation) .

Advanced: How can computational methods guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots (e.g., methoxybenzyl oxidation) .
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro at position 2) with logP and solubility data from HPLC-derived hydrophobicity indices .
  • Docking Studies : Map binding poses to target proteins (e.g., kinases) using crystal structures of related pyrazolo-pyrimidine inhibitors .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC-DAD/ELSD : Quantify impurities (<0.5%) using C18 columns (gradient: 10–90% acetonitrile/0.1% TFA).
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
  • Karl Fischer Titration : Monitor water content (<0.2%) to prevent hydrolysis of the thioether group .

Advanced: How can researchers evaluate the compound’s environmental impact during disposal?

Methodological Answer:

  • Ecotoxicity Assays : Test acute toxicity in Daphnia magna (LC₅₀) and algae (growth inhibition) using OECD guidelines .
  • Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions and analyze breakdown products via LC-MS/MS .
  • Soil Sorption Experiments : Measure logK₀c values to assess mobility and potential groundwater contamination .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cell lysates .
  • RNA-Seq : Compare transcriptomic profiles of treated vs. untreated cells to uncover downstream pathways (e.g., apoptosis, DNA repair) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.